molecular formula C8H16N2S B1468109 1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-amine CAS No. 1249148-14-8

1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-amine

Cat. No. B1468109
M. Wt: 172.29 g/mol
InChI Key: JNKSDTZLAYZABE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-amine”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-amine” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving “1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-amine” are influenced by steric factors and the spatial orientation of substituents . Different stereoisomers can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

1. Drug Discovery

  • Application : Pyrrolidine is a versatile scaffold for novel biologically active compounds. It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
  • Methods : The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
  • Results : Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives have been reported .

2. Therapeutic Applications

  • Application : Thiophene and its substituted derivatives show a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
  • Methods : The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
  • Results : Thiophene nucleus containing compounds show various activities. For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .

3. Anticonvulsant and Analgesic Agents

  • Application : A new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized as potential anticonvulsant and analgesic agents .
  • Methods : The compounds were evaluated in acute models of epilepsy: maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (scPTZ) seizure tests .
  • Results : The results of these tests are not specified in the source .

4. Pyrazolo[3,4-b]pyridine Derivatives

  • Application : Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have been described in more than 2400 patents .
  • Methods : The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been systematized according to the method to assemble the pyrazolopyridine system .
  • Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .

5. Synthesis of 1,5-Substituted Pyrrolidin-2-ones

  • Application : A straightforward synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents .
  • Methods : This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .
  • Results : The resulting di- and trisubstituted pyrrolidin-2-ones can be also used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [ g ]indolizidine derivatives .

6. Biological Potential of Indole Derivatives

  • Application : Indole derivatives, which can be synthesized from pyrrolidine, have shown a wide range of biological activities .
  • Methods : Various synthetic routes have been developed to produce indole derivatives .
  • Results : For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Safety And Hazards

The safety data sheet for a similar compound, “(3-Pyrrolidin-1-ylphenyl)methanol”, indicates that it is considered hazardous . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed or inhaled .

Future Directions

The future directions for “1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-amine” and similar compounds lie in the field of drug discovery . The pyrrolidine ring structure allows for the design of new compounds with different biological profiles .

properties

IUPAC Name

1-(thiolan-3-yl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2S/c9-7-1-3-10(5-7)8-2-4-11-6-8/h7-8H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKSDTZLAYZABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2CCSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tetrahydrothiophen-3-yl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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